molecular formula C11H15ClFN3 B2759869 N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 1269378-80-4

N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B2759869
CAS No.: 1269378-80-4
M. Wt: 243.71
InChI Key: AIEKWTCALZVFBR-UHFFFAOYSA-N
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Description

N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C11H14FN3·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or acetonitrile and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anticancer and antiparasitic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes in pathogens, making it effective as an antimicrobial or antiparasitic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

N-Ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to the presence of both ethyl and fluoro groups, which can enhance its pharmacological properties and chemical reactivity compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-ethyl-2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3.ClH/c1-2-13-6-5-11-14-9-4-3-8(12)7-10(9)15-11;/h3-4,7,13H,2,5-6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKWTCALZVFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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